2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)-1H-purin-6(9H)-one
Overview
Description
2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)-1H-purin-6(9H)-one is a fascinating compound with diverse applications across various fields, including chemistry, biology, and medicine. This compound features a unique structure with a purine base linked to a tetrahydrothiophene moiety, which imparts distinctive chemical properties and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)-1H-purin-6(9H)-one typically involves multi-step processes starting from readily available precursors. Key steps include the formation of the purine ring and the stereoselective construction of the tetrahydrothiophene unit, followed by coupling reactions to assemble the final molecule. Common reaction conditions involve the use of protecting groups, specific catalysts, and precise temperature control to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, production of this compound may leverage advanced techniques such as continuous flow synthesis, automated reaction monitoring, and high-throughput purification methods. These approaches help enhance efficiency, scalability, and consistency in large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)-1H-purin-6(9H)-one is known to undergo various chemical reactions, including:
Oxidation: Can be oxidized under mild conditions to yield products with additional functional groups.
Reduction: Reduction reactions can modify the functional groups present, often leading to new derivatives with enhanced properties.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions usually involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products: Major products from these reactions include various functionalized derivatives, which can exhibit different physical, chemical, and biological properties, expanding the utility of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules, particularly in the field of medicinal chemistry.
Biology: Biologically, it acts as a key intermediate in the study of enzyme interactions and metabolic pathways, often used in biochemical assays to explore its effects on different biological systems.
Industry: Industrial applications include its use as a precursor in the manufacture of specialty chemicals and advanced materials, benefiting from its unique reactivity and structural properties.
Mechanism of Action
The mechanism of action of 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, resulting in the compound's observed biological effects. For example, it may inhibit certain enzymes involved in DNA replication or repair, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
When compared to similar compounds like purine analogs or nucleoside derivatives, 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)-1H-purin-6(9H)-one stands out due to its unique tetrahydrothiophene moiety. This structural feature provides distinctive reactivity patterns and biological activities not commonly observed in other analogs. Similar compounds include:
2-Amino-9-methyl-1H-purin-6(9H)-one
9-(2-Deoxy-β-D-erythro-pentofuranosyl)-adenine
6-Thioguanine
Properties
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4S/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZKESWXOOXHIW-UUOKFMHZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(S3)CO)O)O)N=C(NC2=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](S3)CO)O)O)N=C(NC2=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434289 | |
Record name | 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74249-68-6 | |
Record name | 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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